3-Amino-3-(2-methylfuran-3-yl)propanoic acid 3-Amino-3-(2-methylfuran-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17846788
InChI: InChI=1S/C8H11NO3/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H11NO3
Molecular Weight: 169.18 g/mol

3-Amino-3-(2-methylfuran-3-yl)propanoic acid

CAS No.:

Cat. No.: VC17846788

Molecular Formula: C8H11NO3

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(2-methylfuran-3-yl)propanoic acid -

Specification

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
IUPAC Name 3-amino-3-(2-methylfuran-3-yl)propanoic acid
Standard InChI InChI=1S/C8H11NO3/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H,10,11)
Standard InChI Key QGJZUUKYGXYJIZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CO1)C(CC(=O)O)N

Introduction

Chemical Identity and Structural Features

3-Amino-3-(2-methylfuran-3-yl)propanoic acid (IUPAC name: 2-amino-3-(2-methylfuran-3-yl)propanoic acid) belongs to the class of non-proteinogenic amino acids. Its molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.18 g/mol . The compound features:

  • A furan ring with a methyl substituent at the 2-position, influencing electron distribution and reactivity.

  • An α-amino group and carboxylic acid moiety on the propanoic acid side chain, enabling zwitterionic behavior in aqueous solutions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₁NO₃
Molecular Weight169.18 g/mol
Hydrogen Bond Donors2 (NH₂, COOH)
Hydrogen Bond Acceptors4 (O, N)
XLogP3-2 (predicted hydrophilicity)

The stereochemistry of the amino group (L- or D-form) significantly affects biological activity, though most studies focus on racemic mixtures unless specified .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3-amino-3-(2-methylfuran-3-yl)propanoic acid typically involves hydroxylamine-mediated reductive amination or enzymatic resolution of racemic precursors. A modified procedure from Kitagawa et al. (2004) outlines the following steps :

  • Formation of the oxime intermediate: Reacting 3-(2-methylfuran-3-yl)prop-2-enoic acid with hydroxylamine hydrochloride.

  • Reduction to amine: Catalytic hydrogenation or zinc-formic acid reduction yields the racemic amino acid.

  • Resolution: Chiral chromatography or enzymatic methods separate enantiomers.

Industrial-scale production employs continuous flow reactors to enhance yield (up to 94% in optimized conditions) and reduce byproducts .

Key Challenges

  • Regioselectivity: Ensuring methyl group attachment at the furan 2-position requires careful control of reaction conditions.

  • Racemization: High temperatures during synthesis may lead to unwanted D-isomer formation, necessitating low-temperature protocols .

Biological Activities and Mechanism of Action

Antimicrobial Properties

Studies on structurally analogous compounds (e.g., 3-(furan-2-yl)alanine) demonstrate broad-spectrum antimicrobial activity against Phytophthora infestans and fungal pathogens . The methyl-furan moiety likely disrupts microbial cell membranes or inhibits essential enzymes like chitin synthase.

Neurotransmitter Modulation

The amino acid backbone enables interaction with GABA receptors and glutamate decarboxylase, suggesting potential applications in neurological disorders. Molecular docking simulations indicate a binding affinity (Kd ≈ 12 µM) comparable to gabapentin.

Table 2: Comparative Bioactivity Data

CompoundMIC (μg/mL)Target PathogenReference
3-(Furan-2-yl)alanine500Phytophthora infestans
3-Amino-3-(2-methylfuran-3-yl)propanoic acid320Candida albicans

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a scaffold for antiasthmatic and anticonvulsant agents. Derivatives with modified furan substituents show enhanced blood-brain barrier permeability in rodent models .

Agrochemistry

As a foliar spray (500 mg/L), furan-containing amino acids completely inhibit fungal spore germination in crops like tomatoes, offering an eco-friendly alternative to synthetic pesticides .

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundSubstituent PositionBioactivity (IC₅₀)
3-Amino-3-(2-methylfuran-3-yl)propanoic acid2-methyl, furan-3-yl18 µM (GABA-T)
3-Amino-3-(4-methylfuran-3-yl)propanoic acid4-methyl, furan-3-yl42 µM (GABA-T)
3-(Thiophen-2-yl)alanineThiophene-2-yl29 µM (Chitinase)

The 2-methylfuran-3-yl variant exhibits superior enzyme inhibition due to steric and electronic effects enhancing target binding .

Future Research Directions

  • Enantiomer-Specific Studies: Isolating L- and D-forms to quantify stereochemical impacts on bioactivity.

  • Prodrug Development: Esterifying the carboxylic acid to improve oral bioavailability.

  • Ecotoxicity Profiling: Assessing environmental persistence and non-target organism effects.

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